molecular formula C15H13F3O B1398524 2,6-Dimethyl-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-ol CAS No. 872258-58-7

2,6-Dimethyl-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-ol

Cat. No.: B1398524
CAS No.: 872258-58-7
M. Wt: 266.26 g/mol
InChI Key: UAHZCJDIUCCRHT-UHFFFAOYSA-N
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Description

2,6-Dimethyl-4’-(trifluoromethyl)-[1,1’-biphenyl]-4-ol is an organic compound that features a biphenyl structure with methyl and trifluoromethyl substituents

Preparation Methods

The synthesis of 2,6-Dimethyl-4’-(trifluoromethyl)-[1,1’-biphenyl]-4-ol can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs palladium catalysts and organoboron reagents under mild and functional group-tolerant conditions . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol.

Chemical Reactions Analysis

2,6-Dimethyl-4’-(trifluoromethyl)-[1,1’-biphenyl]-4-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, the trifluoromethyl group can participate in radical trifluoromethylation reactions, which are important in the pharmaceutical and agrochemical industries . Common reagents used in these reactions include trifluoromethyl iodide and trifluoromethyl sulfonates. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has several scientific research applications. In the field of polymer chemistry, it is used to synthesize sulfonated poly(para-phenylene) ionomer membranes. These membranes exhibit high molecular weight and membrane-forming capability, making them suitable for applications requiring high water uptake and proton conductivity . Additionally, the compound’s unique structure and properties make it valuable in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-4’-(trifluoromethyl)-[1,1’-biphenyl]-4-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group, in particular, plays a crucial role in enhancing the compound’s stability and reactivity. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Properties

IUPAC Name

3,5-dimethyl-4-[4-(trifluoromethyl)phenyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3O/c1-9-7-13(19)8-10(2)14(9)11-3-5-12(6-4-11)15(16,17)18/h3-8,19H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAHZCJDIUCCRHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C2=CC=C(C=C2)C(F)(F)F)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40719285
Record name 2,6-Dimethyl-4'-(trifluoromethyl)[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40719285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

872258-58-7
Record name 2,6-Dimethyl-4'-(trifluoromethyl)[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40719285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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